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Compound of Interest

Compound Name: (Rac)-Baxdrostat

Cat. No.: B12378301

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of (Rac)-Baxdrostat, a
selective aldosterone synthase inhibitor, in animal models. The data presented is compiled
from preclinical studies and is intended to offer a clear comparison with other aldosterone
synthase inhibitors, supported by detailed experimental protocols.

(Rac)-Baxdrostat has demonstrated potent and selective inhibition of aldosterone synthase
(CYP11B2) in preclinical animal models, leading to a significant reduction in aldosterone levels
without impacting cortisol production.[1] This high selectivity for CYP11B2 over 11[3-
hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, is a key
characteristic of Baxdrostat.[2]

Quantitative Data Summary

The following tables summarize the in vitro selectivity and in vivo efficacy of (Rac)-Baxdrostat
and comparator aldosterone synthase inhibitors in animal models.

Table 1: In Vitro Enzyme Inhibition and Selectivity
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Selectivity Selectivity
. . Ratio Ratio
Target Monkey Ki Human Ki
Compound (CYP11B1l/C (CYP11B1IC
Enzyme (nmol/L) (nmol/L)
YP11B2) - YP11B2) -
Monkey Human
(Rac)- Aldosterone
Baxdrostat Synthase 4+£22 13+2.2 800 100
(RO6836191) (CYP11B2)
11p-
Hydroxylase 3150 + 1410 1310 £ 533
(CYP11B1)
Aldosterone
FAD286 Synthase 3 40 ~6
(CYP11B2)
11B-
Hydroxylase 20
(CYP11B1)
Aldosterone
LCI699
_ Synthase 10 14+0.2 8
(Osilodrostat)
(CYP11B2)
11p-
Hydroxylase 80
(CYP11B1)

Note: Data for FAD286 and LCI699 in monkey models are from a comparative study with Bl
689648. Human Ki for LCI699 is from a separate in vitro study. A direct human Ki for FAD286
was not available in the reviewed sources.[3][4][5]

Table 2: In Vivo Effects on Aldosterone and Cortisol in
Cynomolgus Monkeys (ACTH Challenge Model)
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Compound

Dose

Aldosterone .
. Cortisol Levels
Reduction

(Rac)-Baxdrostat
(RO6836191)

0.035 mg/kg (single

oral)

70% decrease vs. No significant change

vehicle vs. vehicle

3 mg/kg (single oral)

~80-90% decrease vs.

vehicle

No significant change

vs. vehicle

30 mg/kg (single oral)

90% decrease vs.

vehicle

No significant change

vs. vehicle

LCI699 (Osilodrostat)

5 - 150 pg/kg (single

oral)

Dose-dependent
inhibition (EDso = 13
Hg/kg)

No significant

inhibition

Note: Data for Baxdrostat and LCI1699 are from separate studies.[3][4]

Table 3: Effects in Other Animal Models

Compound Animal Model Condition Key Findings
Increased cardiac
output without altering

FAD286 Rat Heart Failure arterial pressure;
improved left
ventricular function.[6]

] ) EDso for inhibiting
) Angiotensin Il
LCI699 (Osilodrostat) Rat ) ) aldosterone response
Stimulation

was 0.6 mg/kg.[4]

Rat

ACTH Stimulation

EDso for inhibiting
aldosterone response

was 1.1 mg/kg.[4]

Experimental Protocols
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(Rac)-Baxdrostat: In Vivo Cynomolgus Monkey
Pharmacology Study

¢ Animal Model: Cynomolgus monkeys.

Study Design: A single-dose, open-label study.

Dosing: Animals (n=2 per dose group) received a single oral gavage of either vehicle or
(Rac)-Baxdrostat at doses of 0.035, 3, or 30 mg/kg.[3]

ACTH Challenge: To stimulate adrenal steroidogenesis, 0.0145 mg/kg of Synacthen (a
synthetic adrenocorticotropic hormone) was administered intramuscularly one hour after the
oral dose of Baxdrostat or vehicle.[3]

Sample Collection: Serial blood samples were collected pre- and post-dosing to determine
the plasma concentrations of Baxdrostat, aldosterone, cortisol, and their precursors.[3]

Analytical Methods: Plasma hormone concentrations were measured using validated
analytical techniques, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS),
to ensure sensitivity and specificity.

LCI699 (Osilodrostat): In Vivo Cynomolgus Monkey
Pharmacology Study

e Animal Model: Cynomolgus monkeys.
Dosing: Oral administration of LCI699 at doses ranging from 5 to 150 pg/kg.[4]

ACTH Challenge: An ACTH challenge was administered to stimulate aldosterone and cortisol
synthesis.[4]

Sample Collection and Analysis: Blood samples were collected to measure plasma
aldosterone and cortisol concentrations. The half-maximal effective dose (EDso) for
aldosterone inhibition was calculated.[4]

FAD286: Rat Heart Failure Model
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e Animal Model: Rats with experimentally induced heart failure.
e Dosing: FAD286 was administered at a dose of 4 mg/kg/day.[6]

o Comparison: The effects of FAD286 were compared to those of the mineralocorticoid
receptor antagonist spironolactone (80 mg/kg/day).[6]

o Endpoints: Cardiovascular function, including cardiac output, arterial pressure, and left
ventricular hemodynamics, was assessed.[6]

Visualizing the Mechanism and Workflow
Signaling Pathway of Aldosterone Synthesis Inhibition
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Caption: Aldosterone synthesis pathway and the inhibitory point of (Rac)-Baxdrostat.
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Caption: General experimental workflow for testing aldosterone synthase inhibitors in non-
human primates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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